molecular formula C21H15Cl3O2 B1329433 3,3,3-Tris(4-chlorophenyl)propionic acid CAS No. 2168-06-1

3,3,3-Tris(4-chlorophenyl)propionic acid

Cat. No. B1329433
CAS RN: 2168-06-1
M. Wt: 405.7 g/mol
InChI Key: LHIVWYJOCNGZRI-UHFFFAOYSA-N
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Description

3,3,3-Tris(4-chlorophenyl)propionic acid is a compound that is structurally related to various chlorinated aromatic compounds, which are often synthesized for their potential applications in organic chemistry, materials science, and as active ingredients in herbicides. While the provided papers do not directly discuss 3,3,3-Tris(4-chlorophenyl)propionic acid, they do provide insights into similar compounds and their properties, synthesis, and applications, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of chlorinated aromatic compounds can involve multiple steps, including condensation, chlorination, and esterification reactions. For example, (1H-1,2,4-Triazol-1-yl) methyl 3-(2,4-dichlorophenyl) propanoate is synthesized through such a multi-step process . Similarly, benzene-1,3,5-triyltris((4-chlorophenyl)methanone) is prepared by a condensation reaction in glacial acetic acid . These methods could potentially be adapted for the synthesis of 3,3,3-Tris(4-chlorophenyl)propionic acid by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of chlorinated aromatic compounds is often characterized using spectroscopic techniques such as infrared, NMR, and X-ray diffraction. For instance, the structure of 4-amino-3-(p-chlorophenyl)-5-(p-methoxybenzyl)-4H-1,2,4-triazole was determined using X-ray diffraction and DFT calculations . Similarly, the structure of benzene-1,3,5-triyltris((4-chlorophenyl)methanone) was elucidated using X-ray crystallography and supported by various spectroscopic methods . These techniques could be employed to analyze the molecular structure of 3,3,3-Tris(4-chlorophenyl)propionic acid.

Chemical Reactions Analysis

Chlorinated aromatic compounds can participate in a variety of chemical reactions. For example, tris(pentafluorophenyl)borane is used as a catalyst or reagent in reactions such as hydrometallation, alkylations, and aldol-type reactions . The reagent 3,3,3-Trichloropropyl-1-triphenylphosphorane reacts with aldehydes to give trichloromethylated olefins . These examples suggest that 3,3,3-Tris(4-chlorophenyl)propionic acid may also be reactive towards certain functional groups and could be used in similar transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated aromatic compounds can be influenced by the presence of chlorine atoms and the overall molecular structure. For instance, the vibrational spectroscopic study of (2,4,5-Trichlorophenoxy) Acetic acid provides insights into the impact of chlorine atoms on the vibrational patterns of the molecule . The quantitative determination of chlorphenprop-methyl, a methyl ester of a chlorinated propionic acid, by gas chromatography highlights the importance of analytical methods in assessing the purity and composition of such compounds . These studies can guide the analysis of the physical and chemical properties of 3,3,3-Tris(4-chlorophenyl)propionic acid.

Scientific Research Applications

Environmental Contaminant Analysis

3,3,3-Tris(4-chlorophenyl)propionic acid and its derivatives have been identified as environmental contaminants. Research by Buser (1995) in "Environmental Science & Technology" highlights that compounds such as Tris(4-chlorophenyl)methane, closely related to 3,3,3-Tris(4-chlorophenyl)propionic acid, are found globally in environmental biological samples, including in aquatic species and human milk. This research emphasizes theimportance of monitoring and understanding the environmental impact of such compounds (Buser, 1995).

Chemical Synthesis and Structure Analysis

Kumarasinghe, Hruby, and Nichol (2009) in "Acta Crystallographica Section C" studied the synthesis of a compound closely related to 3,3,3-Tris(4-chlorophenyl)propionic acid. Their work involves the structural determination of these compounds, which is crucial for understanding their chemical properties and potential applications in various fields (Kumarasinghe, Hruby, & Nichol, 2009).

Propionic Acid Extraction Studies

A study by Keshav, Wasewar, Chand, and Uslu (2009) in "Fluid Phase Equilibria" focuses on the extraction of propionic acid, a carboxylic acid similar to 3,3,3-Tris(4-chlorophenyl)propionic acid. This research is relevant for the recovery of propionic acid from waste streams and fermentation broth, demonstrating the broader applications of carboxylic acids in industrial processes (Keshav, Wasewar, Chand, & Uslu, 2009).

Applications in Coatings and Crosslinkers

Roesler and Danielmeier (2004) in "Progress in Organic Coatings" provide an overview of tris-3-(1-aziridino)propionate chemistry, which is structurally related to 3,3,3-Tris(4-chlorophenyl)propionic acid. These compounds are significant in the development of crosslinkers used in adhesives, coatings, and other formulated products, highlighting the chemical's versatility in various industrial applications (Roesler & Danielmeier, 2004).

Antibacterial and Antioxidant Properties

Research by Arutyunyan et al. (2012) explores the synthesis of compounds structurally related to 3,3,3-Tris(4-chlorophenyl)propionic acid, examining their antibacterial and antioxidant properties. This study indicates the potential for these compounds in pharmaceutical applications, especially in developing treatments with antibacterial efficacy (Arutyunyan et al., 2012).

Chemical Reactions and Compound Formation

The study of the oxidative addition reaction of tris(2-methoxy-5-chlorinephenyl)antimony with trifluoropropionic acid, conducted by Khaybullina (2021), sheds light on the reactions and formation of compounds similar to 3,3,3-Tris(4-chlorophenyl)propionic acid. Such studies are crucial for understanding the chemical behavior and potential applications of these compounds in various reactions (Khaybullina, 2021).

Safety And Hazards

The safety information for 3,3,3-Tris(4-chlorophenyl)propionic acid includes hazard statements H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and using personal protective equipment .

properties

IUPAC Name

3,3,3-tris(4-chlorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15Cl3O2/c22-17-7-1-14(2-8-17)21(13-20(25)26,15-3-9-18(23)10-4-15)16-5-11-19(24)12-6-16/h1-12H,13H2,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHIVWYJOCNGZRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)O)(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15Cl3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30176065
Record name 3,3,3-Tris(p-chlorophenyl)propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30176065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3,3-Tris(4-chlorophenyl)propionic acid

CAS RN

2168-06-1
Record name 4-Chloro-β,β-bis(4-chlorophenyl)benzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2168-06-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3,3-Tris(4-chlorophenyl)propanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002168061
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,3,3-Tris(p-chlorophenyl)propionic acid
Source EPA DSSTox
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Record name 3,3,3-tris(p-chlorophenyl)propionic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.827
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 3,3,3-TRIS(4-CHLOROPHENYL)PROPANOIC ACID
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
H Oike, F Kobayashi, Y Tezuka, S Hashimoto… - …, 1999 - ACS Publications
A series of bulky carboxylates was introduced as a counteranion for N-methylpyrrolidinum salt end groups of poly(tetrahydrofuran), poly(THF), having molecular weights of ca. 5000. 4-(7…
Number of citations: 9 pubs.acs.org
E Casanova, D Moreno, A Gigante, E Rico… - …, 2013 - Wiley Online Library
Two series of 5′‐triphenylmethyl (trityl)‐substituted thymidine derivatives were synthesized and tested against Leishmania infantum axenic promastigotes and amastigotes. Several of …
F Liang, Z Huang, SY Lee, J Liang, MI Ivanov… - Journal of Biological …, 2003 - ASBMB
Yersinia are causative agents in human diseases ranging from gastrointestinal syndromes to Bubonic Plague. There is increasing risk of misuse of infectious agents, such as Yersinia …
Number of citations: 107 www.jbc.org
JB Goods - 2015 - dspace.mit.edu
This thesis describes the design and development of new methods to functionalize graphitic materials as well as the synthesis and properties of a new triptycene poly(arylether), …
Number of citations: 0 dspace.mit.edu
PE Glen, JAT O'Neill, AL Lee - Tetrahedron, 2013 - Elsevier
AC 1 -symmetric Box macrocycle has been synthesized for the first time. The Box macrocycle along with other C 1 and C 2 -symmetric Box ligands were evaluated and compared as …
Number of citations: 29 www.sciencedirect.com
CA Pons-Siepermann - 2018 - dspace.mit.edu
Crystallization is a separation technique widely used in chemical processes to produce high-purity solid products. The impact of solution chemistry on the kinetics and thermodynamics …
Number of citations: 2 dspace.mit.edu

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